5-(3-Anilinopropyl)-6-methylpyrimidine-2,4-diamine
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Overview
Description
5-(3-Anilinopropyl)-6-methylpyrimidine-2,4-diamine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an anilinopropyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Anilinopropyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 3-anilinopropylamine with 6-methylpyrimidine-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Anilinopropyl)-6-methylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require the use of catalysts and are conducted under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
5-(3-Anilinopropyl)-6-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antineoplastic agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Anilinopropyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of dihydrofolate reductase and thymidylate synthetase, enzymes involved in nucleotide synthesis, thereby exerting its effects on cell proliferation and growth .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]aniline: Similar in structure but contains a trimethoxysilyl group instead of a pyrimidine ring.
Ethyl 1-(3-anilinopropyl)-4-phenyl-4-(2,2,6,6-2H4)piperidinecarboxylate: Contains a piperidine ring and is used in different applications.
Uniqueness
5-(3-Anilinopropyl)-6-methylpyrimidine-2,4-diamine is unique due to its combination of aniline and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2387-89-5 |
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Molecular Formula |
C14H19N5 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-(3-anilinopropyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H19N5/c1-10-12(13(15)19-14(16)18-10)8-5-9-17-11-6-3-2-4-7-11/h2-4,6-7,17H,5,8-9H2,1H3,(H4,15,16,18,19) |
InChI Key |
XWATZLQXKJUSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)CCCNC2=CC=CC=C2 |
Origin of Product |
United States |
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